molecular formula C7H7F3N2O2 B12962539 Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12962539
M. Wt: 208.14 g/mol
InChI Key: ATHYZERMGGBQOO-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-3,5-dimethylpyrazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, leading to a decrease in the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
  • Methyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The specific placement of the trifluoromethyl group enhances the compound’s stability and interaction with molecular targets, making it more effective in its applications compared to similar compounds.

Properties

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

IUPAC Name

methyl 1-methyl-4-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C7H7F3N2O2/c1-12-3-4(7(8,9)10)5(11-12)6(13)14-2/h3H,1-2H3

InChI Key

ATHYZERMGGBQOO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)C(F)(F)F

Origin of Product

United States

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